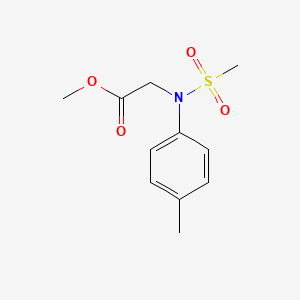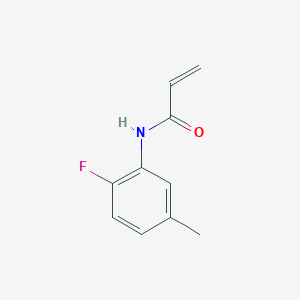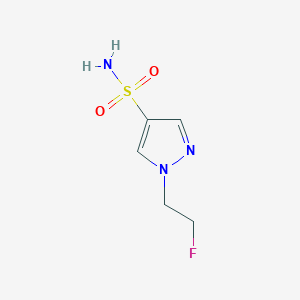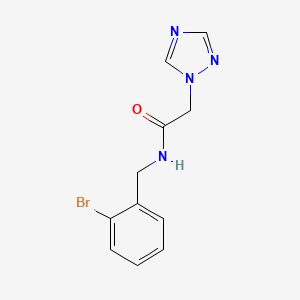![molecular formula C15H22ClN3O4S B2803743 N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1798716-24-1](/img/structure/B2803743.png)
N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride (NBNO) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBNO is a sulfonamide derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents. In
Mécanisme D'action
N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the activation of NF-kB, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspases, which are involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. This compound has also been shown to inhibit the activation of NF-kB, which is involved in the regulation of inflammation and immune responses. This inhibition can lead to the prevention of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspases, which can lead to the prevention of tumor growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for lab experiments. It is a potent inhibitor of MMPs and NF-kB, which makes it a useful tool for studying the role of these enzymes and signaling pathways in various biological processes. This compound also has anti-tumor and anti-cancer properties, which makes it a useful tool for studying the mechanisms of tumor growth and proliferation. However, this compound has some limitations for lab experiments. It is a sulfonamide derivative, which can limit its solubility and bioavailability. Additionally, this compound has not been extensively studied in vivo, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride. One potential direction is the development of more potent and selective inhibitors of MMPs and NF-kB. Another potential direction is the study of the in vivo effects of this compound, which can provide more insight into its potential therapeutic applications. Additionally, the study of the combination of this compound with other therapeutic agents can provide new avenues for the treatment of various diseases. Overall, the study of this compound has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with 1,3-cyclohexanedione in the presence of ammonium acetate. This reaction results in the formation of 2,5-dimethoxy-1,3-cyclohexadiene-1-carbaldehyde, which is then reacted with nitromethane to produce 2,5-dimethoxy-1,3-cyclohexadiene-1-carbaldehyde nitromethane adduct. This adduct is then reacted with sodium hydride and 9-aminobicyclo[3.3.1]nonane to produce N-{3-aminobicyclo[3.3.1]nonan-9-yl}-2,5-dimethoxy-4-nitrobenzenesulfonamide. Finally, this compound is reacted with hydrochloric acid to produce this compound hydrochloride.
Applications De Recherche Scientifique
N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to inhibit the activation of NF-kB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Propriétés
IUPAC Name |
N-(3-amino-9-bicyclo[3.3.1]nonanyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S.ClH/c16-12-8-10-2-1-3-11(9-12)15(10)17-23(21,22)14-6-4-13(5-7-14)18(19)20;/h4-7,10-12,15,17H,1-3,8-9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMJHFERYGLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)




![5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2803671.png)
![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)
![2-Chloro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylacetamide](/img/structure/B2803673.png)

![Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B2803678.png)

![N-(1-cyanocyclopentyl)-3-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2803681.png)
![5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(2,2,2-trifluoroethylsulfanyl)pyrazole-3-carbonitrile](/img/structure/B2803683.png)